2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, carboxamide, and a dihydrocyclopenta[d]thiazole. These groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that compounds structurally related to the specified chemical have demonstrated promising antibacterial and antifungal activities. For instance, derivatives of thiazole and benzothiazole have been extensively studied and found to possess varied biological activities, including significant antimicrobial properties. The synthesis and biological screening of thiazole carboxamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for the development of new antimicrobial agents (Mhaske et al., 2011).
Anticancer Activity
Certain benzodioxole and benzothiazole derivatives have been explored for their anticancer properties. For example, novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and evaluated as anti-inflammatory and analgesic agents, indicating potential utility in cancer treatment due to their COX-2 inhibition (Abu‐Hashem et al., 2020). Additionally, benzo[d]thiazole-2-carboxamide derivatives have been designed as EGFR inhibitors, showing moderate to excellent potency against cancer cell lines, highlighting their potential as anticancer agents (Zhang et al., 2017).
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13-2-4-14(5-3-13)11-24-22(28)16-7-9-19-20(16)25-23(31-19)26-21(27)15-6-8-17-18(10-15)30-12-29-17/h2-6,8,10,16H,7,9,11-12H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZCYVPNNTFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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